![molecular formula C16H14N2OS2 B6510177 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide CAS No. 896351-68-1](/img/structure/B6510177.png)

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

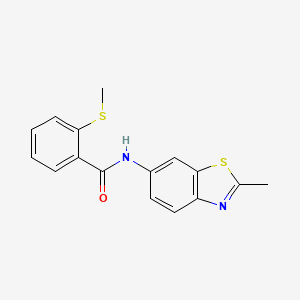

“N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide” is a small molecule. It belongs to the class of benzamide derivatives .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C11H11ClN2OS/c12-5-4-10(15)14-11-8(6-13)7-2-1-3-9(7)16-11/h1-5H2,(H,14,15) . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 278.38 .Mechanism of Action

Target of Action

The primary target of this compound is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall formation .

Mode of Action

The compound interacts with its target enzyme, potentially inhibiting its function

Biochemical Pathways

The compound affects the synthesis of UDP-N-acetylmuramoyl-pentapeptide , the precursor of murein . Murein is a critical component of the bacterial cell wall, and its synthesis is a complex process involving several biochemical pathways . By inhibiting the function of the target enzyme, the compound disrupts these pathways, potentially leading to the weakening or death of the bacteria.

Result of Action

The molecular and cellular effects of the compound’s action are largely determined by its interaction with the target enzyme and the subsequent disruption of the biochemical pathways involved in cell wall formation . This can lead to the weakening or death of the bacteria.

Advantages and Limitations for Lab Experiments

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents. Additionally, it can be used in a variety of organic synthesis reactions. However, there are some limitations to using this compound in lab experiments. The compound is not soluble in water, which can limit its use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide. One potential direction is to further explore its potential applications in drug discovery and development. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential mechanisms of action. Additionally, further research could be conducted to explore the potential uses of this compound in organic synthesis reactions, as well as its potential applications in light-emitting diodes, solar cells, and sensors. Finally, further research could be conducted to explore the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide can be synthesized through a two-step process. The first step involves the reaction of 4-methylthiophenol with cyanogen bromide to form a cyanomethyl thiophene intermediate. The second step involves the reaction of the cyanomethyl thiophene intermediate with benzamide to form this compound. The entire process is carried out in a solvent such as dimethylformamide (DMF) and is completed in a few hours.

Scientific Research Applications

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide has been studied extensively in scientific research due to its potential applications. It has been used as a building block for the synthesis of organic compounds, such as thiophene-based polymers and polythiophenes. It has also been used in the synthesis of organic materials for applications in light-emitting diodes, solar cells, and sensors. Additionally, this compound has been used in the synthesis of organic molecules for use in drug discovery and development.

properties

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-20-11-7-5-10(6-8-11)15(19)18-16-13(9-17)12-3-2-4-14(12)21-16/h5-8H,2-4H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXFTCKQFFNPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/structure/B6510095.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/structure/B6510099.png)

![N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B6510105.png)

![3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B6510109.png)

![3-[2-(4-fluorophenoxy)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6510114.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6510133.png)

![5-(5-chloro-2-methylphenyl)-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6510134.png)

![5-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6510156.png)

![2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6510192.png)

![2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510198.png)

![ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510204.png)

![ethyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510206.png)